

A Comparative Guide to E-cadherin Function Across Species

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For Researchers, Scientists, and Drug Development Professionals

E-cadherin, a cornerstone of intercellular adhesion, plays a pivotal role in tissue morphogenesis and homeostasis across the animal kingdom. While its fundamental function as a calcium-dependent cell-cell adhesion molecule is conserved, significant variations in its structure, regulation, and signaling interactions exist across different species. This guide provides an objective comparison of E-cadherin function in key model organisms—humans, mice, fruit flies (Drosophila melanogaster), and zebrafish (Danio rerio)—supported by experimental data and detailed protocols.

Quantitative Comparison of E-cadherin Properties

The following table summarizes key quantitative parameters of E-cadherin across the selected species, offering a snapshot of their functional similarities and differences.



Parameter	Human	Mouse	Fruit Fly (Drosophila)	Zebrafish
Structure	5 extracellular cadherin (EC) repeats.[1]	5 EC repeats.[1]	7 EC repeats, plus additional domains (cysteine-rich, EGF-like, laminin G).[1]	5 EC repeats.
Homophilic Binding Affinity (KD)	~96.5 µM (for E-cadherin homodimers)[2]	~83.1 µM (for M-cadherin homodimers, another type I cadherin)[2]	Not explicitly found, but DE-cadherin mediates homophilic adhesion.	Not explicitly found, but E- cadherin is crucial for cell adhesion during development.[3]
Heterophilic Binding Affinity (KD)	N-cadherin/E-cadherin affinity is intermediate between their homophilic affinities.[4][5]	N-cadherin/E-cadherin affinity is intermediate between their homophilic affinities.[4][5]	Not explicitly found.	E- and N- cadherin show genetic interactions, suggesting possible heterophilic interactions.[3][6]
Key Functions	Maintenance of epithelial integrity, tumor suppression, embryogenesis. [7][8][9]	Similar to humans, crucial for development and tissue maintenance.[10]	Germline stem cell maintenance and orientation, morphogenesis. [11]	Epiboly, convergence and extension movements during gastrulation.[3]
Associated Catenins	α-catenin, β- catenin, p120- catenin, γ- catenin (plakoglobin).[7]	α-catenin, β- catenin, p120- catenin, γ- catenin.	α-catenin, β- catenin (Armadillo), p120-catenin.	α-catenin, β- catenin, p120- catenin.



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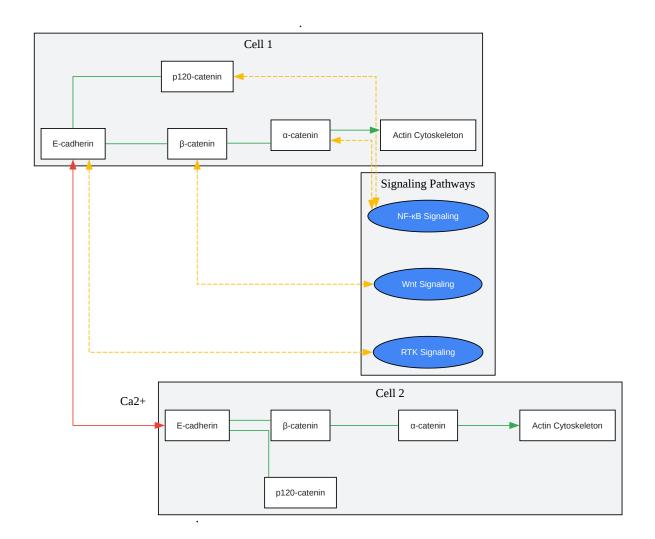
E-cadherin Signaling Pathways: A Conserved Core with Species-Specific Adaptations

E-cadherin is not merely a cellular glue; it is a critical signaling hub that integrates mechanical cues with intracellular pathways. The core of E-cadherin signaling, mediated by the catenin complex, is remarkably conserved. However, the upstream regulators and downstream effectors can vary, reflecting the unique developmental and physiological contexts of each organism.

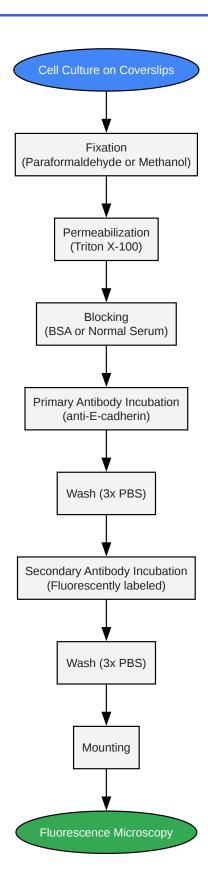
A central aspect of E-cadherin signaling is its interplay with the Wnt pathway through β -catenin. [12] In the absence of Wnt signaling, β -catenin is part of the cadherin-catenin complex at the cell membrane, contributing to cell adhesion. Upon Wnt stimulation, cytoplasmic β -catenin is stabilized, translocates to the nucleus, and acts as a transcriptional co-activator.[12] This dual role of β -catenin underscores the intricate connection between cell adhesion and developmental signaling.

Beyond Wnt, E-cadherin is implicated in the regulation of receptor tyrosine kinases (RTKs) and the NF-κB pathway, although these interactions are context-dependent and can differ between cadherin types.[12][13]









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